REACTION_CXSMILES
|
Cl[CH2:2][C:3](Cl)=[O:4].[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([OH:14])=[C:11]([CH:13]=1)[NH2:12].C(=O)(O)[O-].[Na+]>ClCCl.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][CH2:2][C:3](=[O:4])[NH:12][C:11]=2[CH:13]=1 |f:2.3,5.6|
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Name
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|
Quantity
|
2.39 mL
|
Type
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reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(N)C1)O
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Name
|
|
Quantity
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8.4 g
|
Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
5.7 g
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Type
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catalyst
|
Smiles
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[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition the mixture
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with water
|
Type
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WASH
|
Details
|
the resultant solid washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(NC(CO2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |